molecular formula C21H23FO6 B11493745 Diprop-2-en-1-yl 2-(3-fluorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Diprop-2-en-1-yl 2-(3-fluorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Cat. No.: B11493745
M. Wt: 390.4 g/mol
InChI Key: FXIWRQHUKKPZMH-UHFFFAOYSA-N
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Description

1,3-BIS(PROP-2-EN-1-YL) 2-(3-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE is a complex organic compound that features a cyclohexane ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BIS(PROP-2-EN-1-YL) 2-(3-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted cyclohexanones, allyl bromide, and fluorobenzene derivatives. The key steps may involve:

    Aldol Condensation: Formation of the cyclohexane ring with appropriate substituents.

    Allylation: Introduction of allyl groups via nucleophilic substitution.

    Fluorination: Incorporation of the fluorophenyl group through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-BIS(PROP-2-EN-1-YL) 2-(3-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce diols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,3-BIS(PROP-2-EN-1-YL) 2-(3-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1,3-BIS(PROP-2-EN-1-YL) 2-(3-CHLOROPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    1,3-BIS(PROP-2-EN-1-YL) 2-(3-METHOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE: Similar structure with a methoxyphenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 1,3-BIS(PROP-2-EN-1-YL) 2-(3-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE may impart unique properties such as increased lipophilicity, altered electronic effects, and potential biological activity compared to its analogs.

Properties

Molecular Formula

C21H23FO6

Molecular Weight

390.4 g/mol

IUPAC Name

bis(prop-2-enyl) 2-(3-fluorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C21H23FO6/c1-4-9-27-19(24)17-15(23)12-21(3,26)18(20(25)28-10-5-2)16(17)13-7-6-8-14(22)11-13/h4-8,11,16-18,26H,1-2,9-10,12H2,3H3

InChI Key

FXIWRQHUKKPZMH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(C1C(=O)OCC=C)C2=CC(=CC=C2)F)C(=O)OCC=C)O

Origin of Product

United States

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